N-(3-aminophenyl)pyridine-2-carboxamide
Beschreibung
Context within Pyridine (B92270) Carboxamide Chemistry
The pyridine carboxamide moiety is a significant scaffold in various areas of chemical research. Pyridine and its derivatives are recognized for their wide-ranging applications in medicinal and non-medicinal fields. The carboxamide group, when attached to a pyridine ring, creates a versatile building block for the synthesis of more complex molecules. tandfonline.com The nitrogen atom of the pyridine ring and the amide functionality can act as coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry. The resulting metal complexes have been investigated for their magnetic, electronic, and catalytic properties.
The synthesis of pyridine carboxamide derivatives is often achieved through the condensation of a pyridine carboxylic acid or its activated form with an appropriate amine. frontiersin.org Researchers have developed various synthetic routes to access a wide array of these compounds, enabling the exploration of their structure-activity relationships. The specific placement of the carboxamide group on the pyridine ring, as well as the nature of the substituents on both the pyridine and the amide nitrogen, can significantly influence the molecule's properties and reactivity.
Significance of Substituted Anilides in Contemporary Research
Substituted anilides, which are aniline (B41778) derivatives with substituents on the aromatic ring or the nitrogen atom, are a class of compounds with broad significance, particularly in medicinal chemistry and materials science. The aniline motif is a common substructure in many biologically active compounds. However, the presence of an aniline group can sometimes lead to metabolic instability or toxicity concerns. nih.gov This has prompted researchers to explore the effects of various substitutions on the aniline ring to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Overview of Research Trajectories for N-(3-aminophenyl)pyridine-2-carboxamide and Related Molecular Scaffolds
Research involving this compound and its analogs has primarily focused on their coordination chemistry. A key study in this area investigated the formation of complexes with various divalent transition metal ions, including cobalt(II), nickel(II), copper(II), and palladium(II). bohrium.comcapes.gov.br This research demonstrated that this compound, referred to in the study as NmpyH, can act as a ligand with three donor sites, leading to the formation of chelate complexes. bohrium.comcapes.gov.br
A significant finding from this research was the ability of certain metal ions to induce deprotonation of the amide group. While palladium(II) was found to cause deprotonation of the amide in this compound, other metal ions like cobalt(II), nickel(II), and copper(II) did not under the studied conditions. capes.gov.br This highlights the influence of the metal ion's nature on the reactivity of the coordinated ligand. The study also explored the coordination modes of the ligand, suggesting that the neutral amide group coordinates through its oxygen atom, whereas the deprotonated amide coordinates through the nitrogen atom. capes.gov.br
The resulting metal complexes of this compound and related ligands have been characterized using various spectroscopic and analytical techniques to elucidate their structures and bonding. bohrium.com These studies contribute to a fundamental understanding of the coordination behavior of multifunctional ligands and may pave the way for the design of new materials with specific electronic or catalytic properties. The presence of multiple donor atoms in these molecular scaffolds makes them intriguing candidates for the construction of coordination polymers and supramolecular assemblies.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSOVSWKGXJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389747 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90209-80-6 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(3-aminophenyl)pyridine-2-carboxamide
The construction of the this compound scaffold primarily relies on the formation of an amide bond between a pyridine-2-carboxylic acid moiety and a 1,3-diaminobenzene derivative. The key challenge lies in the selective reaction at one of the amino groups of the phenylenediamine. A common strategy to achieve this involves using a protected form of the diamine, such as 3-nitroaniline (B104315), where one amino group is masked as a nitro group. The synthesis, therefore, typically proceeds through the formation of an intermediate, N-(3-nitrophenyl)pyridine-2-carboxamide, followed by the reduction of the nitro group to yield the final product.
Amidation Reactions involving Pyridine-2-carboxylic Acid Derivatives and Aminophenylamines
The cornerstone of the synthesis is the amidation reaction. This can be achieved by coupling pyridine-2-carboxylic acid or its more reactive derivatives with 3-nitroaniline. A prevalent method involves the conversion of pyridine-2-carboxylic acid into its acid chloride, which then readily reacts with the amine.
A general procedure for the synthesis of the acid chloride involves treating the corresponding carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted with the appropriate amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.gov
Table 1: Examples of Amidation Reactions for Pyridine Carboxamide Synthesis
| Carboxylic Acid Derivative | Amine | Coupling Conditions | Product | Reference |
| Pyridine-2,6-dicarbonyl dichloride | 3-Aminopyridine (B143674) | Et3N, DCM, 0 °C to rt | N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide | nih.gov |
| Pyridine-2-carboxylic acid | N-alkylanilines | SOCl2, then amine | N-alkyl-N-phenylpicolinamides | nih.gov |
| 5-Bromothiophene carboxylic acid | 3-Methyl-1-phenylpyrazol-5-amine | TiCl4, Pyridine, 80 °C | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | mdpi.com |
This table is interactive and showcases various amidation reaction conditions.
Suzuki-Miyaura Coupling Applications in Precursor Synthesis
While not typically used for the direct formation of the amide bond in this compound, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized precursors. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. For instance, a substituted pyridine or phenyl ring could be synthesized prior to the amidation step. This allows for the introduction of a wide range of functional groups onto either of the aromatic rings, leading to a diverse library of this compound analogs.
Reduction Processes in Synthetic Pathways
The final step in the most common synthetic route to this compound is the reduction of the nitro group of the N-(3-nitrophenyl)pyridine-2-carboxamide intermediate. A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.
A widely used and efficient method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) monohydrate. nih.gov This method is generally clean and provides high yields. Other reducing systems include metals in acidic media, such as tin or iron in hydrochloric acid, and sodium dithionite.
The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine (B1172632) intermediates.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Comments | Reference |
| Pd/C, Hydrazine monohydrate | Methanol, rt | High yield, mild conditions | nih.gov |
| Iron powder, Acetic acid | Reflux | Classical and cost-effective method | |
| Stannous chloride (SnCl2) | HCl, Ethanol | Effective for various nitroquinolines | nih.gov |
| Sodium borohydride (B1222165) (NaBH4), I2 | In situ generation of BI3 | Active reductant | organic-chemistry.org |
This table is interactive and provides an overview of common reagents for nitro group reduction.
Preparation of Functionalized Derivatives and Analogs
The synthesis of functionalized derivatives and analogs of this compound can be achieved by either starting with appropriately substituted precursors or by post-synthetic modification of the parent molecule.
For instance, to synthesize derivatives with substituents on the pyridine ring, one can start with a substituted pyridine-2-carboxylic acid. Similarly, substituents on the phenyl ring can be introduced by using a substituted 3-nitroaniline in the initial amidation step. The amino group of the final product also serves as a handle for further functionalization, such as acylation or alkylation, to produce a wide array of derivatives.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
In a study on the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, the use of magnesium oxide nanoparticles as a catalyst was shown to significantly reduce the reaction time and increase the efficiency compared to a classical method using triethylamine. frontiersin.org This highlights the potential for catalyst screening to improve the synthesis. The choice of the amidation coupling agent and the conditions for the nitro group reduction can also be fine-tuned to achieve optimal results.
Mechanistic Studies of Synthetic Transformations
The mechanism of amide bond formation typically involves the activation of the carboxylic acid. When an acid chloride is used, the reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate a chloride ion.
The reduction of the nitro group, particularly with metals in acid, is understood to proceed through a series of single electron transfers. The Haber mechanism describes the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. unimi.it In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed.
Understanding these mechanisms is vital for troubleshooting synthetic challenges and for the rational design of improved synthetic routes. For example, the formation of byproducts can often be explained by considering competing reaction pathways, allowing for the modification of reaction conditions to favor the desired product.
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-aminophenyl)pyridine-2-carboxamide and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the aminophenyl ring.
The pyridine ring protons, being in an electron-deficient aromatic system, are expected to resonate at lower field (higher ppm values). The proton at position 6 of the pyridine ring is typically the most deshielded due to its proximity to the electronegative nitrogen atom and the carbonyl group. The protons at positions 3, 4, and 5 would appear at slightly higher fields, with their exact chemical shifts and multiplicities determined by their coupling with adjacent protons.
For the 3-aminophenyl ring, the protons ortho, meta, and para to the amino group, and ortho and meta to the amide linkage, will each have characteristic chemical shifts. The amino group (–NH₂) is an electron-donating group and will cause a shielding effect (upfield shift) on the ortho and para protons relative to the meta proton. Conversely, the amide linkage (–NHCO–) is an electron-withdrawing group, leading to a deshielding effect (downfield shift) on the protons of this ring. The amide proton (–NH–) and the amino protons (–NH₂) typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
Hypothetical ¹H NMR Data for this compound: (Note: This table is illustrative, as specific experimental data is not readily available in the cited sources. The chemical shifts are estimated based on known values for similar structures.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide NH | ~10.0 | s (broad) | - |
| Pyridine H-6 | ~8.6 | d | ~4.5 |
| Pyridine H-3 | ~8.2 | d | ~7.8 |
| Pyridine H-4 | ~7.9 | t | ~7.7 |
| Pyridine H-5 | ~7.5 | t | ~6.2 |
| Phenyl H-2' | ~7.8 | s | - |
| Phenyl H-6' | ~7.3 | d | ~8.0 |
| Phenyl H-4' | ~7.1 | t | ~7.9 |
| Phenyl H-5' | ~6.7 | d | ~7.8 |
| Amino NH₂ | ~5.5 | s (broad) | - |
s = singlet, d = doublet, t = triplet
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon of the amide group is typically found at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the pyridine ring will have chemical shifts characteristic of a heteroaromatic system, with the carbon adjacent to the nitrogen (C2 and C6) appearing at lower fields. In the aminophenyl ring, the carbon atom attached to the amino group (C3') will be shielded, while the carbon attached to the amide nitrogen (C1') will be deshielded.
Hypothetical ¹³C NMR Data for this compound: (Note: This table is illustrative and based on general principles, as specific experimental data is not available in the cited sources.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~164 |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~127 |
| Pyridine C-5 | ~122 |
| Phenyl C-1' | ~140 |
| Phenyl C-3' | ~149 |
| Phenyl C-5' | ~129 |
| Phenyl C-6' | ~118 |
| Phenyl C-2' | ~115 |
| Phenyl C-4' | ~114 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would allow for the definitive assignment of protons within the pyridine and aminophenyl spin systems by tracing the connectivity from one proton to its neighbors.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations between the amide proton and carbons of both the pyridine and phenyl rings would confirm the amide linkage. Similarly, correlations between the pyridine protons and the carbonyl carbon would solidify the structure of the picolinamide (B142947) moiety.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.
For this compound, key diagnostic IR absorption bands would include:
N-H Stretching: The amide N-H stretch typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The amino group (–NH₂) will show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl stretch of the amide group (Amide I band) is a very strong and characteristic absorption, typically found in the range of 1650-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
N-H Bending: The amide N-H bend (Amide II band) is found around 1550-1620 cm⁻¹.
C-N Stretching: The amide C-N stretching vibration appears in the 1200-1400 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| N-H Stretch (Amino, asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (Amino, symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1620 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |
| C-N Stretch | 1200 - 1400 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of this molecular ion under electron ionization (EI) or other ionization methods would lead to the formation of characteristic fragment ions. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and the bond between the carbonyl group and the aromatic ring.
For this compound, key fragment ions would likely correspond to the picolinoyl cation and the 3-aminophenylaminyl radical cation, or the 3-aminophenyl cation and the picolinamide radical. A study on the closely related N-(3-aminophenyl)benzamide has shown a rearrangement product ion through a nitrogen-oxygen exchange, a phenomenon that might also be observed for the title compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass.
Expected Mass Spectrometry Data:
| Ion | m/z (Nominal) | Possible Formula |
| [M]⁺ | 213 | C₁₂H₁₁N₃O |
| [PyCO]⁺ | 106 | C₆H₄NO |
| [NHC₆H₄NH₂]⁺ | 108 | C₆H₆N₂ |
X-ray Diffraction Studies for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal:
The planarity of the pyridine and phenyl rings.
The conformation of the amide linkage (cis or trans), which is typically trans for secondary amides.
The dihedral angles between the planes of the aromatic rings and the amide group, which would indicate the degree of twisting in the molecule.
The presence of intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular hydrogen bond could exist between the amide N-H and the pyridine nitrogen. Intermolecular hydrogen bonds involving the amide and amino groups would play a crucial role in the packing of the molecules in the crystal lattice.
Although a specific crystal structure for this compound is not detailed in the provided search results, studies on similar pyridine carboxamide derivatives often reveal planar or near-planar conformations stabilized by intramolecular hydrogen bonds, with extensive intermolecular hydrogen bonding networks defining the crystal packing.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This combustion analysis involves burning a small, precise amount of the substance in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the elemental composition of the original sample.
For this compound, with the chemical formula C₁₂H₁₁N₃O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from a CHN analyzer must closely match these theoretical values to verify the compound's empirical formula and confirm its purity. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized.
Table 2: Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 67.59% | Enter Value |
| Hydrogen (H) | 5.20% | Enter Value |
| Nitrogen (N) | 19.71% | Enter Value |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting plot of mass versus temperature provides crucial information about the thermal stability, decomposition temperatures, and compositional analysis of the material.
A TGA experiment on this compound would reveal the temperature at which it begins to decompose. A sharp, single-step mass loss would indicate a clean decomposition process, while a multi-step curve would suggest a more complex breakdown pathway. In the case of a hydrated sample or a solvate, an initial mass loss at lower temperatures (typically below 150°C) would correspond to the loss of water or solvent molecules. The final residual mass at the end of the experiment can also provide clues about the nature of the decomposition products. This data is essential for determining the upper-temperature limit for the handling and storage of the compound. While specific TGA data for the title compound is not detailed in the searched literature, studies on related metal complexes of 3-aminopyridine (B143674) show multi-step decomposition pathways corresponding to the loss of ligands and subsequent breakdown of the coordination compound. scirp.orgnih.gov
Coordination Chemistry of N 3 Aminophenyl Pyridine 2 Carboxamide
Ligand Properties and Donor Atom Characterization
N-(3-aminophenyl)pyridine-2-carboxamide, hereafter referred to as NmpyH, is a versatile organic ligand possessing three potential donor groups: the nitrogen atom of the pyridine (B92270) ring, the exocyclic amino group on the phenyl ring, and the amide moiety (-CONH-), which can coordinate through either its oxygen or nitrogen atom. bohrium.com This multidentate character allows for the formation of stable chelate rings with metal ions.
The primary coordination sites are dictated by the reaction conditions and the nature of the metal ion. In its neutral form, the ligand typically coordinates through the pyridine nitrogen and the amide oxygen. bohrium.comnih.gov This is a common bonding mode for pyridine carboxamide-type ligands, where the carbonyl oxygen acts as a strong donor atom. nih.govbohrium.com The aminophenyl group's nitrogen atom also presents a potential coordination site, enabling the ligand to act as a tridentate donor, particularly upon deprotonation of the amide nitrogen.
Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Pd(II), Pt(II))
Extensive research has been conducted on the synthesis of new chelate complexes of this compound with several divalent transition metal ions. Specifically, complexes with Cobalt(II), Nickel(II), Copper(II), and Palladium(II) have been successfully prepared and characterized. bohrium.com The synthesis generally involves the reaction of ethanolic solutions of the ligand with aqueous or ethanolic solutions of the respective metal halides. bohrium.com The resulting complexes are typically crystalline solids that are stable under ambient conditions and exhibit solubility in polar aprotic solvents like DMF and DMSO.
Table 1: Synthesized Metal Complexes of this compound
| Metal Ion | Resulting Complex Type | Coordination State |
|---|---|---|
| Co(II) | Non-deprotonated | Neutral ligand coordinates |
| Ni(II) | Non-deprotonated | Neutral ligand coordinates |
| Cu(II) | Non-deprotonated | Neutral ligand coordinates |
| Pd(II) | Deprotonated | Anionic ligand coordinates |
Mechanisms of Amide Deprotonation Upon Coordination
A pivotal aspect of the coordination chemistry of this compound is the deprotonation of the amide (-CONH-) group. The acidity of the amide proton is significantly enhanced upon coordination of the amide oxygen to a metal ion. However, whether deprotonation occurs is highly dependent on the specific metal ion involved.
For this compound, a distinct selectivity is observed. Research indicates that among the divalent ions of cobalt, nickel, copper, and palladium, only Pd(II) is effective in promoting the ionization of the amide hydrogen. bohrium.com In contrast, Co(II), Ni(II), and Cu(II) form complexes with the neutral, protonated form of the ligand. bohrium.com This finding is particularly noteworthy because it differs from the behavior of the isomeric ligand N-(2-aminophenyl)pyridine-2-carboxamide, where Co(II), Ni(II), and Cu(II) all induce amide deprotonation. The position of the amino group on the phenyl ring thus plays a crucial role in the electronic and steric environment that influences the lability of the amide proton upon complexation. The mechanism involves the initial coordination of the amide oxygen to the metal center, which polarizes the N-H bond, making the proton more acidic and susceptible to removal, a process that Pd(II) facilitates to a much greater extent with this specific ligand.
Proposed Structural Types and Coordination Geometries of Metal Complexes
The coordination mode of the ligand—neutral or deprotonated—directly influences the resulting geometry of the metal complexes. libretexts.org
Non-deprotonated Complexes (Co(II), Ni(II), Cu(II)) : In these cases, the neutral this compound ligand is proposed to act as a bidentate donor, coordinating through the pyridine nitrogen and the amide oxygen. This (N, O) coordination leads to the formation of a stable six-membered chelate ring. Depending on the stoichiometry and the presence of other ligands (like water or anions), these complexes are likely to adopt common geometries such as distorted octahedral or square pyramidal. bohrium.commdpi.com
Deprotonated Complex (Pd(II)) : With Palladium(II), the ligand loses its amide proton to form an anionic species. This deprotonated ligand is assigned to coordinate in a tridentate fashion, utilizing the pyridine nitrogen, the deprotonated amide nitrogen, and the amino nitrogen from the phenyl ring. This (N, N, N) coordination mode would likely result in a square planar geometry around the Pd(II) center, a common configuration for d⁸ metal ions.
Analysis of Bonding Nature in Metal-Ligand Interactions
The nature of the bonding between the metal ion and this compound has been elucidated primarily through spectral analysis, particularly infrared (IR) spectroscopy. bohrium.com
In the non-deprotonated complexes formed with Co(II), Ni(II), and Cu(II), the amide group coordinates to the metal ion through its oxygen atom. bohrium.com This is consistent with the general principle that for neutral amide groups, coordination occurs at the amide oxygen. bohrium.comnih.gov This mode of bonding is supported by shifts in the characteristic IR stretching frequencies of the C=O and N-H bonds upon complexation.
Conversely, in the deprotonated complex with Pd(II), a significant change in the bonding is observed. Here, coordination occurs through the amide nitrogen atom (N(amide)). bohrium.com This N-coordination is characteristic of deprotonated amide complexes and results in a different set of IR spectral features compared to the O-coordinated neutral complexes. The involvement of the pyridine and aminophenyl nitrogens in coordination is also confirmed by spectral data. bohrium.com
In Vitro Biological Activity and Mechanistic Studies
Enzyme Inhibition Assays and Target Identification
The following subsections detail various enzyme inhibition assays. While these are common targets for compounds with similar structural motifs, no specific data for N-(3-aminophenyl)pyridine-2-carboxamide has been reported.
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation. No studies have been found that evaluate the inhibitory effects of this compound on either COX-1 or COX-2.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) is another important enzyme in the inflammatory pathway. There is currently no available data on the inhibitory activity of this compound against iNOS.
Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in the treatment of Alzheimer's disease. Research on the acetylcholinesterase inhibitory potential of this compound has not been identified.
Proto-oncogene Tyrosine-Protein Kinase (Src) Inhibition
Src kinases are involved in cell growth and proliferation, making them a target for anticancer drugs. The inhibitory effect of this compound on Src kinase has not been reported in the literature.
Glycogen (B147801) Synthase Kinase-3 (PfGSK-3) Inhibition (Plasmodial)
In the context of malaria research, Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) is a potential therapeutic target. There are no published studies on the inhibition of PfGSK-3 by this compound.
Bacterial Histidine Kinase Autophosphorylation Inhibition
Bacterial histidine kinases are crucial for bacterial signal transduction and are a target for novel antibacterial agents. No data is available regarding the ability of this compound to inhibit the autophosphorylation of bacterial histidine kinases.
Heat Shock Protein Hsp90 Inhibition
While direct studies on this compound as an Hsp90 inhibitor are not extensively documented, research into related thieno[2,3-b]pyridine (B153569) and thieno[2,3-c]pyridine (B153571) scaffolds has shed light on their potential as Hsp90 inhibitors. Thienopyridines are considered bio-isosteres of purines and pyrimidines, which are significant pharmacophores in medicinal compounds. This has prompted investigations into their role as potential anticancer agents through Hsp90 inhibition.
In a study focused on thieno[2,3-c]pyridine derivatives, several compounds were synthesized and screened for their anticancer activity against a panel of cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO). mdpi.comnih.gov The findings from this research highlighted two compounds, 6a and 6i , as potential inhibitors. mdpi.comnih.gov
Notably, at a concentration of 100 µM, compounds 6i and 6a demonstrated significant percentage inhibitions of 94.04% and 92.60%, respectively, against the HSC3 head and neck cancer cell line. mdpi.com In the same cell line, at a lower concentration of 10 µM, these compounds showed moderate inhibitions of 62.32% and 59.78%, respectively. mdpi.com Against the T47D breast cancer cell line, compounds 6a and 6i displayed potent inhibition of 93.51% and 92.53% at 100 µM. mdpi.com
Further investigation into the mechanism of action revealed that compound 6i induced G2 phase arrest in the cell cycle, thereby inhibiting cell cycle progression. mdpi.comnih.gov Molecular docking studies suggested that the synthesized thieno[2,3-c]pyridine derivatives could establish crucial molecular interactions within the ATP-binding pocket of Hsp90. mdpi.comnih.gov These findings indicate that the thieno[2,3-c]pyridine scaffold represents a promising starting point for the development of novel Hsp90 inhibitors. mdpi.comnih.gov
| Compound | Cell Line | Concentration (µM) | % Inhibition |
| 6a | HSC3 | 100 | 92.60 |
| 6a | HSC3 | 10 | 59.78 |
| 6a | T47D | 100 | 93.51 |
| 6i | HSC3 | 100 | 94.04 |
| 6i | HSC3 | 10 | 62.32 |
| 6i | T47D | 100 | 92.53 |
Serine/Threonine Kinase B-Raf Inhibition
One study identified thieno[2,3-d]pyrimidines as a core scaffold for small molecule B-Raf inhibitors and explored the structure-activity relationships (SAR) of analogs within this series. nih.gov A rational design approach led to the development of new thieno[2,3-d]pyrimidine (B153573) derivatives that were compared to known B-Raf inhibitors like sorafenib (B1663141) and regorafenib. researchgate.net
In this study, compound 3d emerged as a particularly effective and selective agent against the renal A498 cell line, with a GI50 (50% growth inhibition) value of 0.0263 µM and a TGI (total growth inhibition) value of 0.0854 µM. researchgate.net Another compound, 3e , also showed notable activity against the A498 cell line, with a GI50 of 0.237 µM and a TGI of 0.877 µM. researchgate.net Mechanistic studies revealed that these compounds effectively inhibited CDK2/CyclinA2, with compound 3d also downregulating total CDK2 and reducing its phosphorylation at Thr160. researchgate.net These findings underscore the potential of the thienopyrimidine scaffold in the design of novel B-Raf inhibitors. nih.govresearchgate.net
| Compound | Cell Line | GI50 (µM) | TGI (µM) |
| 3d | A498 | 0.0263 | 0.0854 |
| 3e | A498 | 0.237 | 0.877 |
TGF-βR1 Modulation
The transforming growth factor-beta receptor 1 (TGF-βR1) kinase is a critical mediator in the TGF-β signaling pathway, which is implicated in numerous cellular processes and diseases. The development of small molecule inhibitors targeting this kinase is an active area of research.
While specific data on the modulation of TGF-βR1 by this compound is not available, a study on the structure-activity relationship of TGF-βR1 inhibitors has highlighted the importance of the carboxamide and pyridine (B92270) moieties. nih.gov This research indicated that a carboxamide derivative, compound 24 , which features a 2-pyridinyl moiety, demonstrated significant inhibition of TGF-βR1. nih.gov The selectivity of this compound for TGF-βR1 over p38α MAP kinase was attributed to the nitrogen atom of the 2-pyridinyl group forming a hydrogen bond with the hydroxyl group of the serine 280 residue in the kinase. nih.gov
In a luciferase reporter assay, the carboxamide derivative 24 showed 85% inhibition of TGF-βR1 at a concentration of 5 µM. nih.gov The study also noted that the presence of a carboxamide group at the meta-position of a phenyl ring enhanced the inhibitory activity of TGF-βR1. nih.gov These findings suggest that the pyridine-2-carboxamide scaffold could be a relevant structural motif for the design of TGF-βR1 inhibitors.
| Compound | Target | Concentration (µM) | % Inhibition |
| 24 | TGF-βR1 | 5 | 85 |
Phosphoinositide Specific-Phospholipase C-γ (PLC-γ) Enzyme Inhibition
Phosphoinositide-specific phospholipase C (PI-PLC) enzymes are crucial in cellular signaling and have been identified as potential targets in cancer therapy. The thieno[2,3-b]pyridine scaffold has been explored for its potential to inhibit these enzymes.
Initial discovery through virtual high-throughput screening identified thieno[2,3-b]pyridines as potential inhibitors of PLC isoforms. mdpi.commdpi.com Subsequent research on a specific derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 1) , a putative PLC-γ inhibitor, demonstrated its potent anti-proliferative activity against a range of breast cancer cell lines, with IC50 values in the low nanomolar range. rsc.org
The potent cytotoxic effect of this class of compounds is thought to be linked to the inhibition of the PI-PLC enzyme, which is often upregulated in various cancers. mdpi.com Docking studies with PLC revealed that the side chains of amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the thieno[2,3-b]pyridine ligand, and a lipophilic pocket is occupied by the phenyl moiety. rsc.org These findings suggest that thieno[2,3-b]pyridine derivatives are a promising class of compounds for targeting PLC-γ. rsc.org
| Compound | Target | Key Interacting Residues |
| 1 | PLC-γ | His356, Glu341, Arg549, Lys438 |
Protein Kinase C θ (PKCθ) Inhibition
Protein Kinase C theta (PKCθ) is a serine/threonine kinase that plays a significant role in T-cell signaling and has been identified as a therapeutic target for autoimmune diseases. While direct inhibitory data for this compound against PKCθ is not available, the broader class of pyridine derivatives has been investigated as potential inhibitors.
A high-throughput screening campaign led to the identification of 2,4-diamino-5-nitropyrimidines as potent and selective inhibitors of PKCθ. nih.gov Although this represents a different heterocyclic core, the structure-activity relationship (SAR) studies in this area can provide insights into the general requirements for PKCθ inhibition. The research emphasized the importance of specific substitutions for achieving selectivity over other kinases. nih.gov While no specific data tables are available for pyridine-2-carboxamide derivatives, the general interest in nitrogen-containing heterocycles as kinase inhibitors suggests that this scaffold could be explored for PKCθ inhibition.
IκB Kinase (IKK) Complex Inhibition
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is critically involved in inflammatory responses. Inhibition of the IKK complex, particularly IKK-β, is a key therapeutic strategy for inflammatory diseases.
While there is no direct evidence of this compound inhibiting the IKK complex, a patent for pyridine derivatives with IKK-β inhibiting activity has been filed. This suggests that the pyridine core is a viable scaffold for the development of IKK inhibitors. google.com Additionally, research on aminoindazole-pyrrolo[2,3-b]pyridine scaffolds has led to the development of novel and selective IKKα inhibitors. nih.gov For instance, compounds SU1261 and SU1349 from this series demonstrated high potency and selectivity for IKKα over IKKβ in in vitro assays, with Ki values of 10 nM and 16 nM for IKKα, respectively. nih.gov These findings highlight the potential of pyridine-containing fused heterocyclic systems as a source of IKK complex inhibitors. google.comnih.gov
| Compound | Target | Ki (nM) |
| SU1261 | IKKα | 10 |
| SU1349 | IKKα | 16 |
Forkhead Box M1 (FOXM1) Inhibition
Forkhead box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression and is overexpressed in a wide range of human cancers, making it an attractive target for anticancer drug development. The thieno[2,3-b]pyridine scaffold has been identified as a promising starting point for the design of direct FOXM1 inhibitors.
A study by Gormally et al. identified FDI-6 , a thieno[2,3-b]pyridine derivative, as a direct inhibitor of FOXM1. nih.gov Subsequent research focused on the synthesis and biological evaluation of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to explore their structure-activity relationship as FOXM1 inhibitors. nih.gov
In this study, 18 derivatives were synthesized with various electron-withdrawing and electron-donating substituents on the phenyl ring. It was found that only the compounds bearing a cyano (-CN) group decreased the expression of FOXM1 in the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Among these, compounds 6 and 16 were the most effective, reducing the relative expression of FOXM1 to below 50%. nih.gov The anti-proliferative activity (IC50) of these compounds in MDA-MB-231 cells was found to be comparable to that of the parent inhibitor, FDI-6. nih.gov Molecular docking studies suggested that the binding of these compounds to the FOXM1 DNA-binding site involves key interactions with residues Val296 and Leu289. nih.gov
| Compound | Cell Line | Effect on FOXM1 Expression | Key Interacting Residues |
| 6 | MDA-MB-231 | Decreased to <50% | Val296, Leu289 |
| 16 | MDA-MB-231 | Decreased to <50% | Val296, Leu289 |
Antimicrobial Activity Evaluations
The antimicrobial potential of pyridine carboxamide derivatives has been a subject of scientific inquiry, although specific data for this compound is not available.
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis strains)
Research into pyridine-2-carboxamidrazone derivatives has indicated potential as antimycobacterial agents. For instance, a series of these compounds showed inhibitory activity against Mycobacterium avium, with some chlorinated derivatives inhibiting 94% of the tested strains at a Minimum Inhibitory Concentration (MIC) of 32 mg/L nih.gov. Another study detailed the synthesis and antimycobacterial evaluation of N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2-pyridinecarboxamidrazones, with some demonstrating activity against Mycobacterium tuberculosis and Mycobacterium avium nih.gov. However, no specific antimycobacterial data for this compound has been reported in these or other available studies.
Antibacterial Spectrum and Efficacy
The antibacterial properties of the broader picolinamide (B142947) (pyridine-2-carboxamide) class have been noted. One study reported the discovery of a picolinamide derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, which exhibited potent and selective activity against Clostridioides difficile, with MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively, across 101 strains nih.govnih.gov. The mechanism of this compound was identified as the inhibition of cell wall biosynthesis nih.gov. Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, comparable to linezolid (B1675486) nih.gov. Despite these findings for related structures, the specific antibacterial spectrum and efficacy of this compound have not been documented.
Antifungal Spectrum and Efficacy
Investigations into novel picolinamides have revealed antifungal properties against various soil-borne fungi. In one study, chloro-substituted picolinamides demonstrated significant inhibition of fungal growth, with an ED50 value as low as 29.1 μg/mL against Rhizoctonia solani scialert.net. Another research effort identified benzamide (B126) and picolinamide scaffolds with antifungal properties, targeting the Sec14p protein in Saccharomyces cerevisiae nih.gov. A separate study on novel pyridine carboxamide derivatives found that some compounds exhibited moderate to good in vitro antifungal activity, with one derivative showing an IC50 value of 5.6 mg/L against succinate (B1194679) dehydrogenase from Botrytis cinerea nih.gov. Specific antifungal data for this compound is not present in the available literature.
Antiviral Activity Investigations
The antiviral potential of pyridine-containing compounds has been explored. For example, certain benzothiazolyl-pyridine hybrids have demonstrated antiviral activity against the H5N1 influenza virus and SARS-CoV-2 nih.gov. Additionally, other research has pointed to the broad-spectrum antiviral activity of various pyridine derivatives against DNA and RNA viruses in vitro nih.gov. However, there is no specific information available regarding antiviral investigations of this compound.
Anticancer Activities in Cell Line Models (e.g., HepG2)
The anticancer effects of related pyridine and thieno[3,2-b]pyridine (B153574) derivatives have been studied in hepatocellular carcinoma (HCC) cell lines such as HepG2. One study found that a methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate derivative was a potent inhibitor of HepG2 cell growth, with a GI50 value of 1.2 μM nih.gov. This compound was noted to cause cell cycle arrest in the G2/M phase nih.gov. Other research on substituted nicotinamides also revealed antitumor activity against HepG2 cells wikipedia.org. A 3-hydroxypyridine-2-carboxaldehyde (B112167) N(4)-methylthiosemicarbazone derivative inhibited the viability of HepG2 cells with an IC50 value of 9.587622 μM nih.gov. Despite these findings for structurally related compounds, no direct studies on the anticancer activity of this compound in HepG2 or other cell lines have been found.
Modulation of Specific Receptors (e.g., M4 Muscarinic Acetylcholine (B1216132) Receptor Allosteric Potentiation)
The M4 muscarinic acetylcholine receptor is a target for therapeutic intervention in neurological disorders nih.govnih.gov. Research has focused on the development of selective allosteric modulators for this receptor. Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 receptor nih.govresearchgate.netgoogle.com. For instance, the compound VU0152100, a 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide, was found to be a potent and selective M4 PAM researchgate.net. While these findings highlight the potential of the broader chemical scaffold, there is no direct evidence or data to suggest that this compound itself acts as an allosteric potentiator of the M4 muscarinic acetylcholine receptor.
Elucidation of Molecular Mechanisms of Action of this compound in Cellular Systems
Following a comprehensive review of scientific literature and research databases, it has been determined that there is currently no publicly available information detailing the specific molecular mechanisms of action of the chemical compound this compound in cellular systems.
Extensive searches for in vitro biological activity, mechanistic studies, and elucidation of its effects on cellular pathways, protein interactions, or gene expression have not yielded any specific research findings for this particular compound. While research exists on derivatives of pyridine-carboxamide and other structurally related molecules, the explicit instructions to focus solely on this compound prevent the inclusion of such data.
Therefore, it is not possible to provide detailed research findings or data tables on its molecular mechanisms of action at this time. Further research would be required to investigate and characterize the in vitro biological activity and molecular targets of this compound.
Structure Activity Relationship Sar Studies
Rational Design and Synthesis of Analogs for SAR Probing
The rational design of analogs of N-(3-aminophenyl)pyridine-2-carboxamide is a targeted approach to systematically probe the SAR. This process involves the strategic modification of the parent molecule to investigate the role of different structural features in its biological activity. The synthesis of these analogs typically involves multi-step reaction sequences.
The design strategy often focuses on three main regions of the molecule: the pyridine (B92270) ring, the carboxamide linker, and the aminophenyl ring. Modifications to the pyridine ring can explore the impact of substituents on its electronic properties and steric profile. The carboxamide linker is a key interaction point, and its modification can influence hydrogen bonding capabilities. The aminophenyl ring offers a versatile scaffold for introducing a wide array of substituents to probe how they affect binding affinity and selectivity.
The synthesis of these analogs can be achieved through various established chemical methodologies. For instance, the core pyridine-2-carboxamide structure can be synthesized, followed by the introduction of various substituents on the aminophenyl ring through reactions such as alkylation, acylation, or sulfonation of the amino group. Alternatively, substituted anilines can be used as starting materials to react with a pyridine-2-carbonyl chloride derivative. This modular approach allows for the creation of a diverse library of compounds for comprehensive SAR studies.
Impact of Substituents on Biological Potency and Selectivity
The introduction of different substituents at various positions on the this compound scaffold has a profound impact on biological potency and selectivity. Studies on analogous compound series, such as N-substituted 3-aminopyrazine-2-carboxamides, have demonstrated that the nature of the substituent on the carboxamide moiety significantly influences antimicrobial activity. For example, in a series of 3-aminopyrazine-2-carboxamides, derivatives were categorized based on the substituent on the carboxamide nitrogen as benzyl, alkyl, and phenyl derivatives, each exhibiting different activity profiles nih.govnih.govresearchgate.net.
In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 protein mdpi.com. Specifically, compounds bearing a cyano (-CN) group, an electron-withdrawing group, showed decreased FOXM1 expression, while those with methyl (-CH3) or trifluoromethyl (-CF3) groups were less active mdpi.com. This suggests that for this compound, the electronic nature of substituents on the phenyl ring could similarly dictate its biological effects.
The position of the substituent also plays a crucial role. For instance, in pyridine-2-carboxaldehyde thiosemicarbazones, a related class of compounds, the position of an amino group on the pyridine ring significantly affected their activity as ribonucleotide reductase inhibitors nih.gov. 3-aminopyridine (B143674) derivatives were found to be more active than their 5-amino counterparts nih.gov. This highlights the importance of the substitution pattern on the pyridine ring of this compound for its potential biological activity.
The following table summarizes the observed impact of different substituent classes on the biological activity of related carboxamide compounds:
| Compound Series | Substituent Class | Observed Impact on Activity |
| 3-Aminopyrazine-2-carboxamides | Alkyl derivatives | Increasing carbon chain length led to increased antimycobacterial and antibacterial activity nih.govnih.govresearchgate.net. |
| 3-Aminopyrazine-2-carboxamides | Benzyl derivatives | Showed no antibacterial activity nih.govnih.govresearchgate.net. |
| 3-Aminopyrazine-2-carboxamides | Phenyl derivatives | Exhibited antibacterial and antifungal activity nih.govnih.govresearchgate.net. |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing groups (-CN) | Decreased FOXM1 expression, indicating inhibitory activity mdpi.com. |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-donating/other groups (-CH3, -CF3) | Inactive in in-vitro assays mdpi.com. |
Electronic and Steric Effects of Functional Groups on Activity
The electronic and steric properties of functional groups introduced into the this compound structure are key determinants of its biological activity. Electronic effects, such as induction and resonance, can alter the electron density distribution across the molecule, thereby influencing its ability to interact with biological targets through mechanisms like hydrogen bonding and pi-stacking.
Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, which may either prevent the molecule from fitting into a binding site or, conversely, promote a more favorable binding conformation by occupying a specific hydrophobic pocket. The interplay between electronic and steric effects is often complex. For instance, a bulky yet electron-withdrawing group might have a different impact on activity compared to a small, electron-donating group.
Molecular modeling studies on related aromatic compounds have shown that functional groups can significantly alter the electronic properties, such as the total dipole moment and the electrostatic potential, which in turn affects the reactivity and intermolecular interactions of the molecule semanticscholar.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can provide valuable insights for predicting the activity of newly designed compounds researchgate.net.
In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned based on a common scaffold. Then, steric and electrostatic fields around the molecules are calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS). The resulting QSAR model can be represented by contour maps that visualize the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.
For instance, a CoMFA model for aminopyridine carboxamide inhibitors of JNK-1 revealed specific steric and electrostatic requirements for enhanced inhibitory activity, guiding the design of more potent analogs researchgate.net. Such models, once validated, can be used to virtually screen new derivatives of this compound before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
Development of Pharmacophores Based on SAR Data
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Based on the accumulated SAR data for this compound and its analogs, a pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional orientation dovepress.com.
The development of a pharmacophore can be either ligand-based or structure-based. A ligand-based approach utilizes a set of active molecules to identify common chemical features that are essential for their activity tbzmed.ac.ir. A structure-based approach, on the other hand, derives the pharmacophore from the known 3D structure of the biological target in complex with a ligand nih.govnih.gov.
Once a pharmacophore model is established and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds but similar pharmacophoric features. This approach is a powerful tool for discovering new lead compounds with potentially improved properties. The essential features for this compound's activity would likely include the pyridine nitrogen as a hydrogen bond acceptor, the amide N-H as a hydrogen bond donor, and the phenyl ring as a hydrophobic or aromatic interaction site.
Computational Chemistry and Theoretical Investigations
Molecular Geometry Optimization and Conformational Analysis
The first step in the theoretical investigation of N-(3-aminophenyl)pyridine-2-carboxamide involves determining its most stable three-dimensional structure. This is achieved through molecular geometry optimization. Using computational software, an initial guess of the molecular structure is refined to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms.
Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds. The rotation around the amide bond and the single bonds connecting the phenyl and pyridine (B92270) rings can lead to different conformers. Theoretical studies on similar carboxamide-containing molecules have shown that the trans conformation of the amide bond is generally more stable than the cis conformation due to lower steric hindrance. A systematic search of the potential energy surface would be performed to identify all low-energy conformers and their relative stabilities.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about the distribution of electrons within the molecule.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. DFT studies on related aromatic amide compounds have been used to understand their electronic properties and potential for charge transfer interactions.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies, providing further insights into the molecule's chemical behavior.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Electronegativity | 3.5 eV |
| Chemical Hardness | 2.3 eV |
Ab initio methods, which are based on first principles of quantum mechanics, are employed to predict the spectroscopic properties of this compound. These calculations can provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the different modes of motion of the atoms in the molecule. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, as well as vibrations associated with the pyridine and phenyl rings.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.ar These predicted values, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule, confirming its connectivity. For complex aromatic systems, theoretical predictions are particularly useful in resolving ambiguities in signal assignments.
Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| N-H Stretch (Amide) | ~3400 |
| C=O Stretch (Amide) | ~1680 |
| N-H Bending (Amine) | ~1620 |
| C-N Stretch (Amide) | ~1250 |
| ¹H NMR Chemical Shifts (ppm) | |
| Amide N-H | 8.5 - 9.5 |
| Aromatic Protons | 6.5 - 8.2 |
| Amine N-H₂ | 3.5 - 4.5 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (Amide) | 160 - 170 |
| Aromatic Carbons | 110 - 150 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking simulations would involve placing the molecule into the binding site of a biologically relevant protein target.
The simulation would predict the binding mode and estimate the binding affinity, often expressed as a docking score. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be analyzed. For instance, the amide group and the amino group of this compound are potential hydrogen bond donors and acceptors, and the aromatic rings can participate in hydrophobic and pi-stacking interactions. Studies on similar pyridine carboxamide derivatives have successfully used molecular docking to explore their binding to various enzymes and receptors. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. For this compound, an MD simulation would involve calculating the trajectory of the atoms by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and provides insights into its flexibility.
When studying ligand-protein interactions, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. An MD simulation of the ligand-protein complex can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy. This technique is crucial for understanding the dynamics of the binding process and the stability of the resulting complex.
Analysis of Molecular Electrostatic Potential (MEP) Maps for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated from the molecule's electronic density and is useful for identifying regions that are electron-rich or electron-poor. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms of the amide group and the nitrogen of the pyridine ring, making them susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the amide and amino groups would exhibit positive potential (electron-poor regions), indicating their role as hydrogen bond donors. MEP analysis is a valuable tool for understanding intermolecular interactions and predicting reactivity. Studies on related heterocyclic compounds have utilized MEP maps to rationalize their interaction patterns. nih.gov
Investigation of Noncovalent Interactions
Computational methods are crucial for understanding the noncovalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound.
Reduced Density Gradient (RDG): RDG analysis is a method based on Density Functional Theory (DFT) that helps in visualizing and identifying the nature and strength of noncovalent interactions in real space. A scatter plot of the RDG versus the electron density signed by the second largest eigenvalue of the Hessian matrix (sign(λ₂)ρ) would reveal different types of interactions. Spikes in the low-density, low-gradient region of the plot typically indicate van der Waals interactions, hydrogen bonds, and steric clashes, which can be color-mapped onto the molecular structure to show their location.
Energy Frameworks: This computational approach, often performed using software like CrystalExplorer, would quantify the interaction energies between molecular pairs in the crystal lattice. By calculating the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, energy frameworks provide a detailed understanding of the forces driving the crystal packing. The results are typically visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy, offering a clear picture of the packing topology and stability.
Prediction of Thermochemical Parameters
Theoretical calculations, typically using DFT methods (like B3LYP) with appropriate basis sets (such as 6-311++G(d,p)), would be employed to predict the thermochemical properties of this compound in the gaseous phase. These calculations would yield important parameters that are often difficult to obtain experimentally.
Table 7.7.1: Predicted Thermochemical Parameters (Hypothetical)
| Parameter | Predicted Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |
| Standard Entropy (S°) | Data not available | J/mol·K |
These parameters are derived from statistical mechanics based on the calculated vibrational frequencies and electronic energies of the optimized molecular structure.
In Silico Biological Activity Prediction
In silico methods are used to predict the potential biological activities of a compound, guiding further experimental studies.
Quantitative Structure-Activity Relationship (QSAR): A QSAR model could be developed to predict the biological activity of this compound. nih.govresearchgate.net This would involve compiling a dataset of structurally similar compounds with known experimental activities against a specific biological target. nih.gov Molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound, and a mathematical model would be created to correlate these descriptors with the observed activity. researchgate.net This model could then be used to predict the activity of this compound. The predictive power of QSAR models relies heavily on the quality and diversity of the training set of compounds. nih.gov
Software-Based Prediction (e.g., Microcosm BioS): Specialized software packages could be used to screen this compound against databases of known pharmacophores and biological targets. These programs use various algorithms, including ligand-based and structure-based approaches, to predict potential protein targets, mechanisms of action, and possible therapeutic applications or toxicities based on the molecule's structural features.
Table 7.8.1: Predicted Biological Activities (Hypothetical)
| Activity Class | Prediction Score | Target Pathway/Protein |
|---|---|---|
| Data not available | Data not available | Data not available |
Without experimental or computational studies on this specific molecule, any entries in the above tables would be purely speculative.
Future Research Directions and Translational Perspectives Academic Focus
Advanced Synthetic Methodologies for Library Generation
The rapid generation of diverse chemical libraries is fundamental to exploring the full potential of the N-(3-aminophenyl)pyridine-2-carboxamide scaffold. Future efforts will move beyond traditional one-at-a-time synthesis and embrace advanced, high-throughput methodologies.
Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches will be central to creating large, structurally diverse libraries. By systematically varying the substituents on both the pyridine (B92270) and aminophenyl rings, researchers can efficiently generate thousands of unique analogs. Key diversification points include the amino group of the aminophenyl ring and various positions on the pyridine ring.
Modern Catalytic Methods: The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can facilitate the synthesis of previously inaccessible analogs. For instance, the picolinamide (B142947) functional group itself can act as a directing group to enable C-H activation, allowing for precise functionalization of the scaffold. nih.gov This strategy allows for the rapid synthesis of functionalized olefins which can serve as versatile precursors for further chemical transformations. nih.gov
Below is a table outlining potential synthetic strategies for library generation.
| Synthetic Strategy | Description | Key Reagents/Conditions | Potential Diversification Points |
| Amide Coupling | Standard method to form the core amide bond. Can be parallelized for high-throughput synthesis. | Picolinic acid derivatives, 1,3-diaminobenzene derivatives, coupling agents (e.g., DCC, HOBT). researchgate.net | Substituents on both the picolinic acid and diaminobenzene starting materials. |
| Palladium-Catalyzed C-H Functionalization | Uses the picolinamide as a directing group to introduce new functional groups at specific positions on other parts of the molecule. nih.gov | Palladium catalysts, various coupling partners (e.g., alkynes, aryl halides). nih.gov | Creation of complex, non-linear structures and functionalized side chains. |
| Diversity-Oriented Synthesis (DOS) | Employs complex reaction sequences to generate skeletons with significant structural variation from simple starting materials. | Multi-step sequences involving cyclizations, rearrangements, and functional group interconversions. | Generation of novel heterocyclic systems fused to the core scaffold. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR) and predict the properties of virtual compounds before their synthesis, thereby saving significant time and resources.
Predictive Modeling: Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to predict the biological activity of designed compounds against specific targets. mdpi.commdpi.com By aligning a set of known active and inactive compounds, these models can identify key steric and electronic features required for potency. mdpi.com
In Silico Screening: Molecular docking simulations can predict how novel derivatives bind to the active site of a target protein. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis. For example, derivatives of pyridine carboxamides have been screened in silico against targets like the AMPA receptor and succinate (B1194679) dehydrogenase, demonstrating the utility of this approach. nih.govnih.gov
The following table summarizes key computational approaches for the design of new derivatives.
| Computational Approach | Application | Expected Outcome |
| 3D-QSAR | Predict biological activity based on 3D molecular fields. mdpi.com | Identification of key structural features for potency; predictive models for virtual screening. |
| Molecular Docking | Predict binding mode and affinity of ligands to a protein target. nih.govnih.gov | Prioritization of compounds for synthesis; understanding of key molecular interactions. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. mdpi.com | A virtual template for designing new molecules with a high probability of being active. |
| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. mdpi.com | Early-stage filtering of compounds with poor drug-like properties. |
High-Throughput Screening of this compound Libraries against Novel Biological Targets
With the ability to generate large libraries of compounds, high-throughput screening (HTS) becomes a powerful tool for discovering new biological activities. The this compound scaffold and its close analogs have already shown activity against a range of targets, suggesting that screening against new target classes could be highly fruitful.
Known Biological Targets: Picolinamide derivatives have demonstrated inhibitory activity against several important enzyme classes, particularly protein kinases. Targets identified include VEGFR-2, c-Met, and Aurora-B kinase, which are all implicated in cancer. nih.govbioworld.commdpi.com Other targets include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases and succinate dehydrogenase (SDH) for antifungal applications. nih.govnih.gov
Future Screening Campaigns: HTS campaigns could expand the search to novel and underexplored target classes. These might include:
Epigenetic Targets: Enzymes such as histone deacetylases (HDACs) or methyltransferases.
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.
Ion Channels: Important targets for neurological and cardiovascular diseases.
Protein-Protein Interaction (PPI) Stabilizers or Disruptors: A challenging but increasingly important class of targets.
The table below summarizes the inhibitory activities of various picolinamide-based compounds against different biological targets, showcasing the scaffold's versatility.
| Compound Series | Biological Target | Reported Activity | Therapeutic Area |
| Picolinamide Derivatives | VEGFR-2 Kinase | IC₅₀ values in the nanomolar to low micromolar range. nih.gov | Oncology |
| 4-(4-amino phenoxy) picolinamide Derivatives | c-Met Kinase | IC₅₀ = 46.5 nM for the lead compound. bioworld.com | Oncology |
| 6-Substituted Picolinamides | 11β-HSD1 | Potent and selective inhibition. nih.gov | Diabetes/Metabolic Syndrome |
| N-methylpicolinamide-4-thiol Derivatives | Aurora-B Kinase | Selective inhibition with potent anti-proliferative activity. mdpi.com | Oncology |
| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | IC₅₀ = 5.6 mg/L against B. cinerea SDH. nih.gov | Agriculture (Fungicide) |
Exploration of New Mechanistic Pathways for Biological Activity
Beyond identifying the primary molecular target of a compound, a deep understanding of its mechanism of action is crucial. Future research should focus on elucidating the downstream cellular consequences of target engagement by this compound derivatives.
Cellular Mechanism of Action: Studies have shown that picolinamide derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. bioworld.comnih.gov For example, certain VEGFR-2 inhibitors were found to arrest the cell cycle in the G2/M phase, while a c-Met inhibitor caused arrest in the G0/G1 phase. bioworld.comnih.gov Future work should use advanced cell biology techniques to map the specific signaling pathways that are perturbed.
Systems Biology Approaches: Techniques such as transcriptomics (measuring RNA expression), proteomics (measuring protein levels), and metabolomics (measuring metabolite levels) can provide an unbiased, global view of the cellular response to a compound. This can reveal unexpected off-target effects, identify biomarkers of response, and uncover novel mechanisms of action.
Resistance Mechanisms: As with any therapeutic agent, understanding potential resistance mechanisms is vital. This can be investigated by generating resistant cell lines in vitro and using genomic sequencing to identify the mutations or expression changes responsible for the resistance.
| Mechanistic Question | Proposed Research Approach | Techniques |
| Downstream Signaling Effects | Map the signaling cascade following target inhibition. | Western Blotting, Phospho-proteomics, Kinase Activity Panels. |
| Induction of Cell Death | Characterize the specific apoptotic pathway being activated. | Annexin V-FITC staining, Caspase activation assays, measurement of Bcl-2 family proteins. nih.gov |
| Global Cellular Response | Obtain an unbiased view of all cellular changes. | RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics). |
| Target Engagement in Cells | Confirm that the compound binds to its intended target in a cellular context. | Cellular Thermal Shift Assay (CETSA), NanoBRET. |
Development of Novel Chemical Probes and Tools Based on this compound
Active compounds based on the this compound scaffold can be converted into valuable chemical probes to study biological systems. These tools are designed to specifically interact with a target of interest, allowing for its visualization, isolation, or quantification.
Imaging Probes: By attaching a fluorescent dye (e.g., BODIPY) or a radionuclide (e.g., Fluorine-18), the parent compound can be transformed into an imaging agent. rsc.org This allows for the visualization of the target protein in cells via fluorescence microscopy or in whole organisms via Positron Emission Tomography (PET). nih.gov For instance, [¹⁸F]-labeled pyridine-2-carboxamide derivatives have been successfully developed as PET probes for imaging the PD-L1 immune checkpoint protein in tumors. nih.gov
Affinity-Based Probes: Incorporating a reactive group (photo-affinity label) or an enrichment handle (biotin) into the molecule creates a probe for target identification and validation. After the probe binds to its target protein in a cell lysate or live cell, it can be permanently cross-linked (for photo-affinity labels) and then isolated using the biotin (B1667282) tag for identification by mass spectrometry.
These chemical tools are indispensable for confirming the molecular target of a compound, studying its distribution in tissues, and interrogating complex biological pathways.
| Probe Type | Modification to Scaffold | Application | Example |
| PET Imaging Probe | Incorporation of a positron-emitting isotope (e.g., ¹⁸F). | Non-invasive, whole-body imaging of target distribution in vivo. | [¹⁸F]-labeled derivatives for imaging PD-L1. nih.gov |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY). rsc.org | Visualization of target localization in cells and tissues via microscopy. | A BODIPY-conjugated analog to study kinase localization. |
| Affinity Probe | Covalent attachment of a biotin tag, often with a linker. | Isolation of target proteins from complex biological samples for identification (pull-down assays). | A biotinylated derivative to confirm a novel kinase target. |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalently cross-linking the probe to its target upon UV irradiation for unambiguous target identification. | A diazirine-containing analog for target deconvolution. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-aminophenyl)pyridine-2-carboxamide to improve yield and purity?
- Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling reaction between 2-picolinic acid and 3-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Yield optimization may require adjusting reaction times and monitoring intermediates via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm) to verify the pyridine and aniline moieties.
- FT-IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650 cm⁻¹ and N–H bending (amine) at ~1600 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]+ at m/z 228.1 (exact mass 227.09).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate the solid-state structure .
Q. How do researchers assess the compound's physicochemical properties for preclinical studies?
- Methodological Answer :
- LogP : Determine hydrophobicity experimentally via shake-flask method (reported LogP ≈ 2.57) or computationally using software like MarvinSuite .
- Polar Surface Area (PSA) : Calculate PSA (68.01 Ų) to predict membrane permeability and bioavailability .
- Solubility : Perform equilibrium solubility assays in buffers (pH 1.2–7.4) and DMSO. Adjust formulations using co-solvents (e.g., PEG 400) for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antikinetoplastid IC50 values) may arise from assay conditions (e.g., parasite strain variability) or compound stability. Standardize protocols by:
- Using synchronized parasite cultures and controlled incubation times.
- Validating results with orthogonal assays (e.g., fluorescence-based vs. microscopy-based viability tests).
- Performing stability studies (e.g., HPLC monitoring of degradation in culture media) .
Q. How can computational methods guide the design of this compound-based catalysts?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in palladium-catalyzed cross-coupling reactions.
- Molecular Dynamics (MD) Simulations : Study ligand-Pd(II) complex stability in solution to optimize catalytic cycles.
- Docking Studies : Screen derivatives for interactions with biological targets (e.g., enzyme active sites) to prioritize synthesis .
Q. What experimental approaches characterize polymorphic forms of this compound?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs.
- Differential Scanning Calorimetry (DSC) : Detect thermal events (e.g., melting points, phase transitions) unique to each polymorph.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity conditions .
Q. How do researchers validate the selectivity of this compound derivatives in biological systems?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC50 (host cells) / IC50 (target pathogen). Use human cell lines (e.g., MRC-5 fibroblasts) and pathogen models (e.g., Trypanosoma brucei) .
- Off-Target Profiling : Employ high-throughput screening against kinase panels or GPCRs to identify unintended interactions.
- Metabolomic Studies : Track metabolite changes in treated vs. untreated systems via LC-MS to elucidate mechanism-of-action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
